molecular formula C18H15F3N4O B4260281 N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide

N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide

Cat. No.: B4260281
M. Wt: 360.3 g/mol
InChI Key: QWLFLMMUMKLCOE-UHFFFAOYSA-N
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Description

N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substitution pattern, may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c1-11-6-7-12(17(21)16(11)20)8-22-18(26)15-10-25(24-23-15)9-13-4-2-3-5-14(13)19/h2-7,10H,8-9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLFLMMUMKLCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CNC(=O)C2=CN(N=N2)CC3=CC=CC=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Substitution Reactions: The benzyl groups can be introduced through nucleophilic substitution reactions. The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Amidation: The carboxamide group can be introduced through an amidation reaction using appropriate amines and coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions may target the triazole ring or the benzyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorine atoms on the benzyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions used but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide may have several applications in scientific research:

    Medicinal Chemistry: Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound may be investigated for similar properties.

    Biological Studies: The compound could be used as a probe to study biological pathways involving triazole derivatives.

    Material Science: Triazole compounds are used in the development of new materials with unique properties, such as corrosion inhibitors and polymers.

Mechanism of Action

The mechanism of action of N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atoms may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family.

    Fluorobenzyl Triazoles: Compounds with similar substitution patterns on the triazole ring.

    Benzyl Triazoles: Compounds with benzyl groups attached to the triazole ring.

Uniqueness

N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide

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